molecular formula C10H22N2O2 B2967293 Tert-butyl N-[3-(methylamino)butyl]carbamate CAS No. 1782475-64-2

Tert-butyl N-[3-(methylamino)butyl]carbamate

Cat. No.: B2967293
CAS No.: 1782475-64-2
M. Wt: 202.298
InChI Key: RDMLKVWMUSZEGD-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(methylamino)butyl]carbamate is a chemical compound with the molecular formula C10H22N2O2. It is a derivative of carbamate and is often used in various chemical and biological research applications. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(methylamino)butyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(methylamino)butylamine. The reaction is carried out under basic conditions, often using sodium carbonate or potassium carbonate as the base. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(methylamino)butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[3-(methylamino)butyl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylamino)butyl]carbamate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing hydrolysis to release the active amine. This process is facilitated by the presence of specific enzymes that recognize the carbamate moiety .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[3-(methylamino)propyl]carbamate
  • Tert-butyl N-[3-aminopropyl]carbamate
  • N-tert-Butylmethylamine

Uniqueness

Tert-butyl N-[3-(methylamino)butyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its tert-butyl group offers steric protection, making it less prone to hydrolysis and more stable under various conditions .

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(11-5)6-7-12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMLKVWMUSZEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782475-64-2
Record name tert-butyl N-[3-(methylamino)butyl]carbamate
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